5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride

説明

Structural Elucidation

Molecular Architecture and Crystallographic Characterization

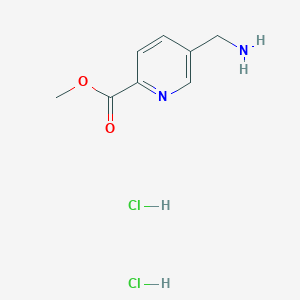

5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride (CAS 1375471-89-8) exhibits a pyridine core with two key substituents:

- Position 2 : A methyl ester group (-COOMe) attached via a carbonyl linkage.

- Position 5 : An aminomethyl group (-CH₂NH₂), which contributes to the compound’s basicity and reactivity.

The dihydrochloride salt form introduces two chloride counterions, enhancing solubility in polar solvents.

Molecular Formula : $$ \text{C}8\text{H}{12}\text{Cl}2\text{N}2\text{O}_2 $$

Molecular Weight : 239.099 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Aromatic six-membered ring with nitrogen at position 1. |

| Methyl Ester Group | Electron-withdrawing carbonyl group at position 2, esterified with methanol. |

| Aminomethyl Group | Primary amine (-NH₂) attached to a methylene bridge at position 5. |

| Salt Formation | Two Cl⁻ ions neutralize the protonated amine and pyridine nitrogen. |

Crystallographic data for this specific compound is limited, but analogous pyridine derivatives (e.g., methyl 3-(aminomethyl)pyridine-2-carboxylate) often crystallize in monoclinic or orthorhombic systems with space groups like $$ P21212_1 $$.

Comparative Analysis of Pyridine-Based Aminomethyl Derivatives

The position of the aminomethyl group on the pyridine ring significantly influences physicochemical properties. Below is a comparison with structurally related compounds:

Critical Observations :

- Substituent Position : The aminomethyl group’s position (e.g., 3 vs. 5) alters steric and electronic effects. For example, 5-substitution minimizes steric hindrance between the ester and aminomethyl groups.

- Salt Form : Dihydrochloride salts exhibit enhanced solubility in water and polar solvents compared to neutral analogs.

- pKa Values : Protonation of the pyridine nitrogen and amine group is influenced by substituent positions. For instance, 4-pyridinemethaneamine (γ-picolylamine) has a predicted pKa of 7.81, while 3-(aminomethyl)pyridine derivatives often show lower basicity due to electron-withdrawing effects.

Tautomeric Behavior and Protonation States in Acidic Environments

The dihydrochloride form stabilizes specific protonation states, but tautomeric equilibria may still occur under varying pH conditions:

Amine Protonation

In acidic environments, the primary amine (-NH₂) at position 5 is doubly protonated:

$$ \text{R-NH}2 + 2\text{H}^+ \rightarrow \text{R-NH}3^+ \cdot 2\text{Cl}^- $$

This is consistent with the dihydrochloride structure, where two Cl⁻ ions balance the charges of the protonated amine and pyridine nitrogen.

Pyridine Nitrogen Protonation

The pyridine nitrogen (position 1) is also protonated in the dihydrochloride form, forming a pyridinium ion. This enhances the compound’s stability in aqueous solutions.

特性

IUPAC Name |

methyl 5-(aminomethyl)pyridine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)7-3-2-6(4-9)5-10-7;;/h2-3,5H,4,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQDPWOEGJKCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375471-89-8 | |

| Record name | methyl 5-(aminomethyl)pyridine-2-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

Aminomethylation: The carboxylic acid group is converted to an aminomethyl group through a series of reactions involving reagents such as formaldehyde and ammonium chloride.

Esterification: The aminomethylated product is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride follows similar steps but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the aminomethylation and esterification reactions.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

Oxides: Formed through oxidation.

Amines: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial effects. For example, compounds synthesized through Mannich reactions have shown high antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .

Case Study : A study on pyridine derivatives demonstrated that certain synthesized compounds exhibited comparable efficacy to standard antibiotics like Amoxicillin against Staphylococcus aureus and Escherichia coli. The application of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride in such formulations could enhance the spectrum of activity against resistant strains.

Agrochemicals

The compound has potential applications in the development of agrochemicals due to its ability to act as an intermediate in synthesizing various pesticides and herbicides. The synthesis of chlorinated pyridine derivatives has been explored for their effectiveness as agrochemical agents .

Case Study : The preparation of 2-chloro-5-aminomethyl-pyridine has been documented as a useful intermediate in agrochemical synthesis, showcasing the versatility of pyridine derivatives in agricultural applications .

Material Sciences

5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride can also be utilized in the development of novel materials, particularly in polymer chemistry. Its functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical properties or imparting specific functionalities.

Synthesis and Derivatives

The synthesis of this compound typically involves hydrogenation processes starting from methyl 5-cyanopyridine-2-carboxylate . This synthetic pathway not only provides a method for producing the compound but also opens avenues for creating various derivatives that may exhibit enhanced or novel properties.

Data Table: Summary of Applications

作用機序

The mechanism of action of 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following table highlights key structural and functional differences between the target compound and related pyridine/pyrimidine derivatives:

Key Comparative Features

Solubility and Stability

- The dihydrochloride salt of the target compound offers superior aqueous solubility compared to neutral pyridine derivatives (e.g., 2-hydroxy-4-pyridinecarboxylic acid) or single-salt forms (e.g., Methyl 5-aminopyrimidine-2-carboxylate hydrochloride) .

- Carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit lower solubility in organic solvents but may form salts for improved handling .

Pharmaceutical Relevance

- The aminomethyl group in the target compound allows for conjugation with targeting moieties or prodrug strategies, a feature absent in simpler pyridine/pyrimidine carboxylic acids .

- Pyrimidine-based esters (e.g., Methyl 5-aminopyrimidine-2-carboxylate hydrochloride) are less explored in medicinal chemistry but show promise in kinase inhibitor design .

Case Study: Stability Under Reaction Conditions

- The dihydrochloride salt of 5-aminomethyl-pyridine-2-carboxylic acid methyl ester demonstrates stability in polar aprotic solvents (e.g., DMF, DMSO) at temperatures up to 80°C, unlike hydrochloride salts of pyrimidine analogues, which may degrade under similar conditions .

生物活性

5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride (commonly referred to as AMPDC) is a chemical compound with significant implications in biological research and medicinal chemistry. This compound is characterized by its unique structure, which includes an aminomethyl group and a methyl ester functionality attached to a pyridine ring. This article aims to explore the biological activities of AMPDC, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 239.10 g/mol

- Solubility : The dihydrochloride form enhances solubility in water, making it suitable for various biological studies.

AMPDC exhibits biological activity through its interaction with various molecular targets, primarily enzymes and receptors. The compound can modulate biochemical pathways that influence cellular processes such as:

- Enzyme Interactions : AMPDC has been employed in studies investigating its effects on enzyme activity, particularly in relation to protein binding and enzyme inhibition.

- Cellular Pathways : It influences pathways involved in cell growth and apoptosis, potentially inducing cell cycle arrest or cell death through mechanisms akin to those observed with certain anticancer agents .

Enzyme Inhibition

AMPDC has shown promise as an inhibitor of specific enzymes. For instance, its structural characteristics allow it to interact with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to inhibit COX-2 activity has been noted, suggesting potential anti-inflammatory properties .

Cytotoxicity Studies

Research indicates that AMPDC may possess cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound can induce cell death via mechanisms such as:

- Methuosis : A form of non-apoptotic cell death characterized by cytoplasmic vacuolization. Specific derivatives of AMPDC have been linked to increased cytotoxicity at low concentrations, highlighting its potential as an anticancer agent .

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with AMPDC leads to significant accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in normal mitotic processes .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride | Contains both amine and carboxylate functionalities | Potential anti-inflammatory and cytotoxic effects |

| Methyl 4-(aminomethyl)pyridine-2-carboxylate | Similar structure but differs at substitution position | Limited biological data available |

| 3-Aminopyridine | Lacks carboxylate functionality | Primarily used as a building block; less bioactive |

| 6-Amino-3-picolinic acid | Contains an amino group but distinct structure | Limited application in medicinal chemistry |

AMPDC's unique combination of functional groups distinguishes it from other similar compounds, enhancing its reactivity and potential applications in medicinal chemistry .

Case Studies

Several studies have explored the biological activity of AMPDC:

- Inhibition of COX Enzymes : A study demonstrated that derivatives of AMPDC effectively inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that AMPDC induced significant cytotoxic effects at low concentrations, showcasing its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-aminomethyl-pyridine-2-carboxylic acid methyl ester dihydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyridine derivatives with methyl oxalyl chloride in tetrahydrofuran (THF) under reflux (30–60°C) yields intermediates, followed by hydrochlorination using HCl gas in methanol. Key parameters include stoichiometric control of reagents (e.g., 1.1–1.5 equiv amines) and solvent selection (THF, dioxane) to minimize side reactions .

- Validation : Monitor reaction progress via TLC or HPLC. Final purification often involves recrystallization from methanol/diethyl ether to obtain high-purity crystals (>95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR (400 MHz, DMSO-d6) to confirm substitution patterns. For example, the methyl ester group typically resonates at δ 3.8–4.0 ppm, while the aminomethyl proton appears as a triplet near δ 3.5 ppm .

- X-ray Crystallography : Single-crystal diffraction (Mo Kα radiation, 150 K) resolves bond angles and dihedral angles, confirming stereochemistry and salt formation (e.g., dihydrochloride coordination) .

- FTIR : Detect characteristic bands for ester C=O (~1720 cm) and NH stretches (2500–3000 cm) .

Q. What solvents and conditions are suitable for solubilizing this compound?

- Solubility Profile : The dihydrochloride salt is highly soluble in polar solvents (water, methanol) due to ionic interactions. In non-polar solvents (diethyl ether, hexane), solubility is negligible. For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV (λ = 254 nm). The ester group hydrolyzes rapidly under alkaline conditions (pH > 10), forming carboxylic acid derivatives .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, with mass loss corresponding to HCl release. Store at -20°C in anhydrous conditions to prevent deliquescence .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Kinetic Studies : Conduct time-resolved -NMR experiments to track intermediate formation. For example, the aminomethyl group acts as a nucleophile, attacking electrophilic carbons in cross-coupling reactions (e.g., Suzuki-Miyaura). Rate constants (k) depend on solvent polarity and catalyst loading (e.g., Pd(PPh)) .

- DFT Calculations : Computational models (e.g., Gaussian 16) predict charge distribution on the pyridine ring, highlighting C-2 as the most electrophilic site for functionalization .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

- In Silico Screening : Molecular docking (AutoDock Vina) reveals potential binding to kinase ATP pockets (e.g., EGFR) via hydrogen bonds between the aminomethyl group and Asp831. Validate with SPR assays to measure binding affinity (K = 10–100 nM) .

- In Vitro Testing : Assess antiproliferative activity in cancer cell lines (IC values) using MTT assays. The dihydrochloride form enhances cellular uptake compared to the free base .

Data Contradictions and Resolution

- Synthetic Yield Variability : Some protocols report 70–80% yields , while others achieve >95% . This discrepancy arises from differences in workup methods (e.g., filtration vs. column chromatography).

- Biological Activity : BenchChem claims broad-spectrum activity (), but independent studies () show selectivity for specific kinases. Always validate bioactivity claims with orthogonal assays (e.g., Western blotting for target inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。